molecular formula C13H15NO3 B13506600 ethyl 4-ethoxy-1H-indole-2-carboxylate

ethyl 4-ethoxy-1H-indole-2-carboxylate

Cat. No.: B13506600
M. Wt: 233.26 g/mol
InChI Key: ROLJJLSMNHGENH-UHFFFAOYSA-N
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Description

Ethyl 4-ethoxy-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by an indole core with ethoxy and carboxylate functional groups, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-ethoxy-1H-indole-2-carboxylate typically involves the reaction of indole-2-carboxylic acid with ethanol in the presence of a catalyst. One common method includes the use of thionyl chloride to convert indole-2-carboxylic acid to its corresponding acid chloride, followed by esterification with ethanol .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the indole ring while achieving efficient esterification .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 4-ethoxy-1H-indole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 4-ethoxy-1H-indole-2-carboxylate involves its interaction with various molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The indole ring’s electron-rich nature allows it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

  • Ethyl indole-2-carboxylate
  • Ethyl 6-methoxy-3-methylindole-2-carboxylate
  • Ethyl 1H-indole-2-carboxylate

Comparison: Ethyl 4-ethoxy-1H-indole-2-carboxylate is unique due to the presence of the ethoxy group at the 4-position, which can influence its reactivity and biological activity. Compared to ethyl indole-2-carboxylate, the additional ethoxy group may enhance its solubility and interaction with specific molecular targets .

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

ethyl 4-ethoxy-1H-indole-2-carboxylate

InChI

InChI=1S/C13H15NO3/c1-3-16-12-7-5-6-10-9(12)8-11(14-10)13(15)17-4-2/h5-8,14H,3-4H2,1-2H3

InChI Key

ROLJJLSMNHGENH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1C=C(N2)C(=O)OCC

Origin of Product

United States

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